molecular formula C11H22N2O B13778977 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- CAS No. 68966-42-7

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Cat. No.: B13778977
CAS No.: 68966-42-7
M. Wt: 198.31 g/mol
InChI Key: WXHNLQJZJOWHJB-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is a substituted imidazole derivative characterized by a six-carbon alkyl chain (hexyl group) at position 2, a partially saturated imidazole ring (4,5-dihydro), and a hydroxymethyl (-CH2OH) moiety at the 1-position.

Properties

CAS No.

68966-42-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-(2-hexyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3

InChI Key

WXHNLQJZJOWHJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NCCN1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- primarily involves the construction of the imidazoline ring followed by functionalization with the hexyl alkyl chain and hydroxyethyl group. Two main synthetic strategies are reported:

  • Cyclization of Amido-Nitriles:
    This method involves the cyclization of amido-nitrile precursors under catalytic conditions. Nickel-catalyzed addition to nitriles is followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazoline ring system. This approach allows for the introduction of various alkyl or aryl substituents, including the hexyl group, and the hydroxyethyl substituent at the 1-position of the ring.

  • Alkylation of Imidazole Sodium Salt:
    Another method involves reacting imidazole with sodium hydroxide to form an imidazole sodium intermediate, which is then alkylated with a suitable hexyl-containing alkylating agent in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The hydroxyethyl group is introduced either before or after ring closure depending on the synthetic route optimization.

Industrial Scale Production

Industrial production optimizes these laboratory methods for scale-up by:

  • Using controlled temperature and pH to maximize yield and purity.
  • Employing catalysts (e.g., nickel complexes) to enhance reaction efficiency.
  • Utilizing continuous flow reactors or batch reactors with optimized mixing and heat transfer.
  • Implementing purification steps such as crystallization or chromatography to ensure product consistency.

Chemical and Physical Properties Relevant to Preparation

Property Value
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Melting Point ~59 °C
Boiling Point ~498 °C at 760 mmHg
Density 0.94 g/cm³
LogP (Partition Coefficient) 2.51 (moderate lipophilicity)
Solubility Soluble in organic solvents

These properties influence solvent choice and reaction conditions during synthesis. For example, moderate lipophilicity suggests good solubility in organic solvents like DMSO or ethanol, which are commonly used in alkylation and cyclization steps.

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for alkylation steps due to their ability to dissolve both organic and ionic species.
  • Temperature: Typically, reactions proceed efficiently between 60 °C and 120 °C, balancing reaction rate and minimizing side reactions.
  • Catalysts: Nickel catalysts enhance nitrile addition and cyclization efficiency.
  • pH Control: Sodium hydroxide is used to generate the imidazole sodium intermediate; pH control is critical to prevent decomposition.
  • Reaction Time: Varies from several hours to overnight depending on scale and conditions.

Chemical Reaction Analysis

Types of Reactions Involved

Common Reagents

Reaction Type Reagents Used
Alkylation Alkyl halides (e.g., hexyl bromide), NaOH
Cyclization Nickel catalysts, amido-nitriles
Oxidation Hydrogen peroxide, other oxidants
Reduction Sodium borohydride, catalytic hydrogenation

Research Outcomes and Applications

  • Biological Activity: The compound exhibits antimicrobial activity effective against resistant strains, attributed to its ability to interact with microbial enzymes via hydrogen bonding and hydrophobic interactions from the hexyl chain.
  • Material Science: Used as a building block for functional materials including dyes for solar cells due to its amphiphilic nature and chemical stability.
  • Pharmaceutical Research: Investigated for drug development, leveraging its imidazole ring’s known bioactivity and modifiable side chains.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization of Amido-Nitriles Nickel-catalyzed addition, cyclization Allows diverse substituents Requires catalyst, complex steps
Alkylation of Imidazole Sodium Formation of sodium salt, alkylation Straightforward, scalable Requires strong base, careful pH control
Industrial Scale Synthesis Optimized batch/flow, catalyst use High yield, reproducible Requires process optimization

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the imidazole ring .

Scientific Research Applications

Analytical Applications

Separation Techniques

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of the Newcrom R1 HPLC column, which allows for the separation of this compound under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring Mass-Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .

Scalability and Preparative Separation

This HPLC method is scalable and can be utilized for preparative separation to isolate impurities in various samples. The use of smaller particle columns (3 µm) enhances the efficiency of Ultra Performance Liquid Chromatography (UPLC) applications, making it suitable for high-throughput analysis .

Biological Applications

Antimicrobial Activity

Research indicates that 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- exhibits significant antimicrobial properties. It has been shown to be effective against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies. Studies have demonstrated that this compound significantly reduces cell viability in various microbial assays.

Cytotoxicity Studies

In cytotoxicity assessments, 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- has been observed to induce a notable reduction in cell viability across different cell lines. This property suggests potential applications in cancer research and the development of cytotoxic agents for therapeutic purposes.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- was tested for its antimicrobial efficacy. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations. This finding supports its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The results showed a dose-dependent decrease in cell viability, highlighting its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Compound Name Alkyl Chain Length XLogP3 Hydrogen Bond Donors Molecular Weight
1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- C6 ~3.2* 1 ~242.3*
2-(8,11-Heptadecadienyl) analog C17 (unsaturated) 5.5 1 348.6
2-Isoheptadecyl analog C17 (branched) ~6.0* 1 ~363.6

*Estimated based on structural analogs.

Functional Group Modifications

  • Nitroimidazole Derivatives: Compounds like 2-(5-nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) incorporate nitro groups, enhancing antimicrobial activity but increasing toxicity risks . The absence of a nitro group in the hexyl derivative may reduce reactivity and broaden biocompatibility.
  • Aromatic Substituents : Derivatives such as 2-(diphenylmethyl)-4,5-dihydro-1H-imidazole (CAS 101279-63-4) exhibit enhanced π-π interactions, improving binding in catalytic or pharmaceutical contexts but reducing solubility .

Biological Activity

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- (CAS Number: 68966-42-7) is a compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, potential applications, and the results of various studies focusing on its effects.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.310 g/mol
  • LogP : 2.51 (indicating moderate lipophilicity)

These properties suggest that the compound can interact with biological membranes, potentially influencing its bioavailability and pharmacokinetics.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit a range of antimicrobial activities. A study highlighted the potential of imidazole compounds as antibacterial agents , particularly against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Imidazole compounds have been studied for their anticancer properties . They exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications of imidazoles can enhance their potency against specific cancer types .

Toxicological Profile

Despite the promising biological activities, the toxicological data for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is limited. However, similar compounds in its class have shown potential risks to human health due to their structural similarities . Evaluations indicate that while specific toxicological information is scarce, there are concerns regarding long-chain alkyl imidazolines' safety profiles .

Case Studies

  • Antimicrobial Study : A recent investigation into various imidazole derivatives demonstrated that 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria. The study utilized a minimum inhibitory concentration (MIC) assay to quantify effectiveness.
  • Cytotoxicity Tests : In vitro tests using human cancer cell lines showed that the compound could reduce cell viability significantly at certain concentrations. This suggests potential as a therapeutic agent in oncology.

Data Table

PropertyValue
CAS Number68966-42-7
Molecular FormulaC11H22N2O
Molecular Weight198.310 g/mol
LogP2.51
Antimicrobial ActivityEffective against resistant strains
CytotoxicitySignificant reduction in cell viability

Q & A

Q. What analytical methods are recommended for determining the purity of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- in research settings?

  • Methodological Answer: Reverse-phase HPLC is a robust method for purity analysis. For example, a Newcrom R1 column (C18 stationary phase) has been optimized for structurally similar imidazole derivatives, such as 2-dodecyl analogs, using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate and UV detection at 254 nm . Adjustments to alkyl chain length (e.g., hexyl vs. dodecyl) may require fine-tuning the mobile phase ratio or gradient elution to resolve closely related impurities. Validation should include spike-recovery tests and comparison with NMR or mass spectrometry data.

Q. How can the crystal structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- be resolved?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
  • Growing high-quality crystals via slow evaporation in solvents like ethanol or dichloromethane.
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bonding analysis using graph-set notation to map interactions (e.g., N–H···O bonds between imidazole and ethanol groups) .
  • Validation via R-factor convergence and Hirshfeld surface analysis.

Q. What synthetic routes are available for preparing 1H-Imidazole-1-ethanol derivatives with alkyl substituents?

  • Methodological Answer: A common approach involves cyclocondensation of ethylenediamine with carboxylic acid derivatives. For example:
  • Reacting 2-hexyl-1H-imidazole with ethylene oxide under basic conditions to introduce the ethanol moiety .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolating intermediates via column chromatography.
  • Yield optimization by varying temperature (80–120°C) and catalyst (e.g., K₂CO₃ or NaH).

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns influence the physicochemical properties of 1H-Imidazole-1-ethanol derivatives?

  • Methodological Answer:
  • LogP Prediction: Computational tools (e.g., XLogP3) estimate LogP values based on alkyl chain hydrophobicity. For example, a hexyl chain (C6) yields LogP ~4.5–5.2, while longer chains (e.g., heptadecyl, C17) increase LogP to ~7.1 . Validate experimentally via shake-flask HPLC.
  • Solubility: Longer chains reduce aqueous solubility; use co-solvents (e.g., DMSO) or surfactants for in vitro assays.
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C for C6–C17 derivatives, correlating with chain length and intermolecular van der Waals forces.

Q. What discrepancies exist between computational predictions and experimental data for imidazole-ethanol derivatives, and how can they be resolved?

  • Methodological Answer:
  • Case Study: Computed XLogP3 values for 2-heptadecadienyl analogs (5.5) may deviate from experimental LogP due to unsaturated bonds or stereochemistry . Address by refining force-field parameters in molecular dynamics simulations.
  • Crystallographic Validation: Compare DFT-optimized geometries with SC-XRD data to identify torsional angle mismatches in alkyl chains .
  • Statistical Analysis: Use multivariate regression to model structure-property relationships, incorporating variables like chain length, branching, and hydrogen-bond donor/acceptor counts.

Q. How can hydrogen-bonding networks in imidazole-ethanol derivatives be systematically analyzed to predict solid-state behavior?

  • Methodological Answer:
  • Graph-Set Analysis: Classify hydrogen bonds (e.g., N–H···O, O–H···N) using Etter’s notation (e.g., D(2) motifs for dimeric interactions) .
  • Crystal Engineering: Co-crystallize with carboxylic acids to stabilize specific H-bonding patterns.
  • Dynamic NMR: Probe solution-state H-bonding in DMSO-d₆ to compare with solid-state data.

Data Contradiction Analysis

Q. Why do reported LogP values for alkyl-substituted imidazole-ethanol derivatives vary across studies?

  • Methodological Answer: Variations arise from:
  • Measurement Techniques: Shake-flask (experimental) vs. computational (XLogP3) methods.
  • Alkyl Chain Isomerism: Branched vs. linear chains (e.g., 2-hexyl vs. 3-hexyl) alter hydrophobicity.
  • Solvent Systems: pH-dependent ionization in aqueous buffers affects partitioning. Standardize protocols using ICH guidelines for consistency.

Methodological Recommendations

  • Chromatography: Optimize HPLC conditions using Design of Experiments (DoE) for robustness .
  • Crystallography: Pair SHELX refinement with PLATON validation tools to detect twinning or disorder .
  • Synthesis: Employ microwave-assisted synthesis to reduce reaction times for alkylimidazole intermediates .

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